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Compound of Interest

Compound Name:
2'-Chloro-2-hydroxy-5-

methylbenzophenone

CAS No.: 6280-52-0

Cat. No.: B1596592

Get Quote

Executive Summary
2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0) is a specialized

benzophenone derivative serving as a critical intermediate in the synthesis of UV absorbers

and pharmaceutical agents.[1][2][3] Its thermal stability profile is characterized by a distinct low-

temperature phase transition (melting) followed by a broad window of thermal endurance

before degradation.

This guide provides a rigorous technical analysis of its thermal behavior, grounded in the

structural mechanics of intramolecular hydrogen bonding and halogenated aryl stability. It

outlines validated protocols for thermal analysis (DSC/TGA) and details the mechanistic

pathways of degradation.
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Parameter Value / Characteristic

CAS Number 6280-52-0

Molecular Formula C₁₄H₁₁ClO₂

Melting Point 75–78 °C (Phase Transition)

Predicted Boiling Point >300 °C (at 760 mmHg)

Thermal Decomposition (

)
Onset typically >240 °C (Purity Dependent)

Primary Stability Factor
Intramolecular H-bond (C=O

HO-)

Chemical Identity & Structural Basis of Stability
The thermal resilience of this compound is not accidental; it is engineered through its electronic

structure. The core stability arises from the ortho-hydroxy effect.

The Intramolecular Hydrogen Bond
Unlike standard benzophenones, the 2-hydroxy substitution creates a six-membered quasi-ring

with the carbonyl oxygen. This intramolecular hydrogen bond (IMHB) locks the molecule into a

planar conformation, significantly raising the energy barrier required for thermal cleavage or

oxidation.

UV vs. Thermal: While this H-bond is primarily known for facilitating Excited State

Intramolecular Proton Transfer (ESIPT) for UV dissipation, it also acts as a "thermal anchor,"

preventing premature ring rotation and steric strain that could lead to lower-energy

degradation pathways.

The Chlorine Effect: The chlorine atom at the 2' position (on the B-ring) introduces steric bulk

and electron-withdrawing character. While C-Cl bonds are generally weaker than C-H bonds,

the aryl-Cl bond in this position is stabilized by the aromatic system, resisting homolytic

fission until high temperatures (>400 °C).
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Structural Visualization
The following diagram illustrates the stabilizing interaction and the steric influence of the

chlorine substituent.
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Figure 1: Structural features governing the thermal stability of 2'-Chloro-2-hydroxy-5-
methylbenzophenone.

Thermal Analysis Methodology
To validate the stability of specific batches (crucial for pharmaceutical intermediates),

researchers must distinguish between physical melting and chemical decomposition. The

following protocols are field-proven for this specific class of compounds.

Differential Scanning Calorimetry (DSC)
Objective: Determine purity via melting point depression and heat of fusion.

Protocol:

Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidation.
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Ramp Rate: 10 °C/min from 25 °C to 150 °C.

Expectation: A sharp endothermic peak at 75–78 °C.

Note: A broad peak indicates impurities (likely isomeric byproducts from Fries

rearrangement).

Thermogravimetric Analysis (TGA)
Objective: Define the upper limit of thermal stability (

of decomposition).

Protocol:

Sample Mass: 10–15 mg in an alumina or platinum crucible.

Atmosphere: Nitrogen (inert) vs. Air (oxidative).

Ramp Rate: 20 °C/min from 40 °C to 600 °C.

Expectation:

Stage 1 (<100 °C): <1% mass loss (volatiles/moisture).

Stage 2 (200–300 °C): Onset of volatilization/decomposition.

Stage 3 (>400 °C): Rapid mass loss due to C-Cl bond scission and charring.

Analytical Workflow
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Thermal Characterization
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Figure 2: Workflow for validating thermal properties and establishing processing limits.

Degradation Mechanisms
Understanding how the molecule fails is as important as knowing when it fails.

Thermal Cleavage Pathways
At temperatures exceeding 350 °C, or under prolonged exposure to lower high-heat (e.g., 200

°C for hours), the following mechanisms occur:

Dechlorination (Radical Pathway): The C-Cl bond is the weakest link in the aryl framework.

Homolytic fission releases a chlorine radical (

) and an aryl radical. This is often the initiation step for char formation.

Implication: If used in polymers, released
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can abstract protons from the polymer backbone, accelerating degradation (yellowing).

Bridge Scission: The carbonyl bridge (

) connecting the two phenyl rings is robust but will eventually cleave, typically yielding
substituted phenols and benzoic acid derivatives.

Dealkylation: The 5-methyl group is relatively stable but can undergo oxidation to an

aldehyde or carboxylic acid if the TGA is run in air (oxidative degradation), typically

preceding skeletal breakdown.

Storage and Handling Implications
Based on the thermal profile (Low MP, High

), the following handling protocols are recommended:

Cold Storage Not Required: Store at controlled room temperature (20–25 °C).

Avoid Compaction: Due to the low melting point (75 °C), stacking heavy pallets of this

material can cause "blocking" or sintering of the powder in the bottom drums, even without

reaching the melting point (pressure-induced fusion).

Drying: If the material is wet (e.g., from recrystallization), vacuum drying must be conducted

below 50 °C to avoid melting the cake, which traps solvent and creates a hard glass upon

cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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